Methyl 3-amino-2,2-difluoro-4-methylpentanoate hydrochloride
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Overview
Description
Methyl 3-amino-2,2-difluoro-4-methylpentanoate hydrochloride is a chemical compound with the molecular formula C7H13F2NO2·HCl. It is a derivative of pentanoate, featuring amino and difluoro substituents. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2,2-difluoro-4-methylpentanoate hydrochloride typically involves the reaction of 3-amino-2,2-difluoro-4-methylpentanoic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques, such as chromatography, ensures high purity and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2,2-difluoro-4-methylpentanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The difluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of nitro or imino derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted difluoro derivatives.
Scientific Research Applications
Methyl 3-amino-2,2-difluoro-4-methylpentanoate hydrochloride is utilized in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-amino-2,2-difluoro-4-methylpentanoate hydrochloride involves its interaction with specific molecular targets. The amino and difluoro groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-2,2-difluoro-4-methylbutanoate
- Methyl 3-amino-2,2-difluoro-4-methylhexanoate
- Methyl 3-amino-2,2-difluoro-4-methylpropanoate
Uniqueness
Methyl 3-amino-2,2-difluoro-4-methylpentanoate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 3-amino-2,2-difluoro-4-methylpentanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO2.ClH/c1-4(2)5(10)7(8,9)6(11)12-3;/h4-5H,10H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAYNECJTPOYGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C(=O)OC)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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